Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Brand Name: Vulcanchem
CAS No.: 866775-18-0
VCID: VC3073377
InChI: InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3
SMILES: COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N
Molecular Formula: C8H6BrF3N2O2
Molecular Weight: 299.04 g/mol

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

CAS No.: 866775-18-0

Cat. No.: VC3073377

Molecular Formula: C8H6BrF3N2O2

Molecular Weight: 299.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate - 866775-18-0

Specification

CAS No. 866775-18-0
Molecular Formula C8H6BrF3N2O2
Molecular Weight 299.04 g/mol
IUPAC Name methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3
Standard InChI Key REQRCLLUKLUQCA-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N
Canonical SMILES COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N

Introduction

Chemical Structure and Properties

Molecular Structure and Formula

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has a molecular formula of C8H6BrF3N2O2 and a molecular weight of 299.04 g/mol . The structure consists of a pyridine ring with several key functional groups: an amino group at position 3, a bromine atom at position 6, a trifluoromethyl group at position 5, and a methyl carboxylate (ester) group at position 2. This arrangement of substituents creates a unique electronic distribution that influences its chemical behavior and interactions with biological systems.

The compound's structure can also be represented by its IUPAC name: methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate . This systematic naming provides a clear understanding of the substitution pattern on the pyridine ring. The compound's structural identity is further confirmed by its unique InChI code (InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3) and InChIKey (REQRCLLUKLUQCA-UHFFFAOYSA-N) .

Physical and Chemical Properties

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems. The compound has a calculated XLogP3-AA value of 2.8, indicating moderate lipophilicity that can facilitate membrane permeability—an important consideration for potential drug candidates . This property suggests that the compound may have reasonable absorption characteristics in biological systems.

The compound contains one hydrogen bond donor (the amino group) and seven hydrogen bond acceptors . These hydrogen bonding capabilities play crucial roles in molecular recognition and binding to biological targets such as proteins and receptors. Additionally, the compound has a topological polar surface area (TPSA) of 65.2 Ų, which further influences its membrane permeability and bioavailability .

With two rotatable bonds, the molecule has limited conformational flexibility . This restricted flexibility can potentially enhance binding specificity to biological targets by reducing the entropic penalty upon binding. The following table summarizes the key physicochemical properties of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate:

PropertyValueSignificance
Molecular Weight299.04 g/molInfluences absorption and distribution
XLogP3-AA2.8Indicates moderate lipophilicity
Hydrogen Bond Donors1Involved in molecular recognition
Hydrogen Bond Acceptors7Contributes to binding interactions
Rotatable Bond Count2Limits conformational flexibility
TPSA65.2 ŲAffects membrane permeability
Complexity274Reflects structural intricacy

Comparative Analysis with Related Compounds

Structural Relatives

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate shares structural similarities with several other compounds that have been studied for their biological activities. One such related compound is Methyl 6-methyl-3-(trifluoromethyl)picolinate, which differs in the substituents at positions 5 and 6 but maintains the core picolinate structure . These structural similarities provide a basis for comparing their physicochemical properties and potential biological activities.

Another group of related compounds includes chloropicolinate derivatives, which have been investigated for their potential as anti-tuberculosis agents . For instance, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate has been used as a starting material for synthesizing carboxamides, urea, and thiourea derivatives with promising biological activities . The structural similarities between these compounds and Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate suggest potential overlaps in their biological targets and mechanisms of action.

Structure-Activity Relationships

The biological activity of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate and its structural relatives is significantly influenced by their substitution patterns. The presence of the trifluoromethyl group, for instance, can enhance binding affinity to specific biological targets and improve metabolic stability. Similarly, the position and nature of the halogen substituent (bromine in this case) can impact the compound's electronic properties and binding interactions.

Studies on related compounds have demonstrated that the amino group can participate in hydrogen bonding interactions with biological targets, contributing to binding specificity and affinity. The methyl ester functionality, while often serving as a protecting group during synthesis, can also influence the compound's lipophilicity and bioavailability.

By comparing the structural features and biological activities of these related compounds, researchers can develop a better understanding of the structure-activity relationships governing their interactions with biological systems. This knowledge is invaluable for the rational design of new compounds with enhanced potency, selectivity, and drug-like properties.

Current Research Trends and Future Directions

Recent Advances

Recent research involving Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate and similar compounds has focused on exploring their potential in various therapeutic areas. One notable area of investigation involves the development of adenosine receptor antagonists based on heterocyclic scaffolds similar to picolinates . These studies have led to the design and synthesis of novel compounds with promising biological activities.

Another emerging research trend involves the exploration of pyridine derivatives as antimicrobial and anticancer agents. The unique structural features of compounds like Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate make them interesting candidates for these applications, particularly due to their potential to interact with specific biological targets involved in disease processes.

Research is also ongoing to develop improved synthetic methodologies for these compounds, including more efficient and environmentally friendly approaches. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis are being explored to enhance reaction efficiency and reduce waste generation.

Future Research Possibilities

The future of research involving Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate holds significant promise. One potential direction involves the development of targeted drug delivery systems incorporating this compound or its derivatives. By leveraging the specific binding interactions of these compounds with biological targets, researchers could develop more selective therapeutic approaches with reduced side effects.

Analytical Methods for Characterization

Spectroscopic Techniques

The characterization of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate typically involves various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides valuable information about the compound's structure. The presence of the trifluoromethyl group would give characteristic signals in the 19F NMR spectrum, while the various proton environments would be evident in the 1H NMR spectrum.

Infrared (IR) spectroscopy can identify functional groups such as the amino group (NH2 stretching vibrations), the ester carbonyl (C=O stretching), and the C-F bonds of the trifluoromethyl group. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can confirm the molecular formula through accurate mass determination and provide information about fragmentation patterns characteristic of the compound's structure.

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate and monitoring reactions during its synthesis. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (such as UV-visible or mass spectrometric detection) can provide information about the compound's purity and retention behavior.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions and guiding purification efforts. The choice of mobile phase and stationary phase would depend on the compound's polarity and the specific separation requirements. Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can also be valuable for analyzing the compound, especially if it exhibits sufficient volatility or can be derivatized to enhance volatility.

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